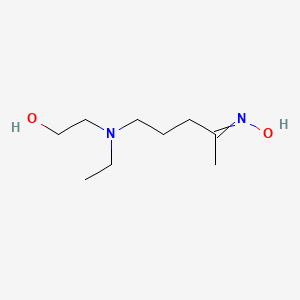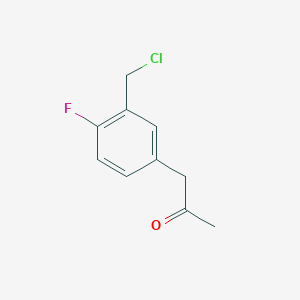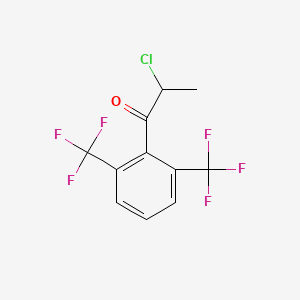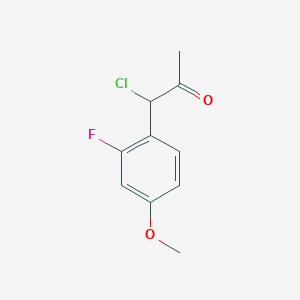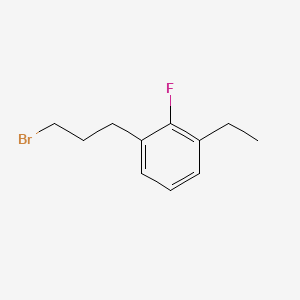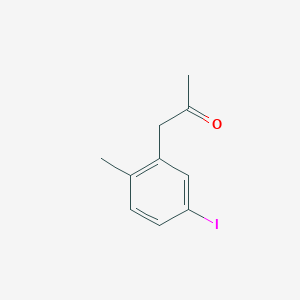
1-(5-Iodo-2-methylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Iodo-2-methylphenyl)propan-2-one is a chemical compound characterized by the presence of an iodo substituent and a methylphenyl group attached to a propanone backbone. This compound, with the molecular formula C10H11IO and a molecular weight of 274.1 g/mol, is known for its applications in various chemical syntheses and industrial processes .
Métodos De Preparación
The synthesis of 1-(5-Iodo-2-methylphenyl)propan-2-one typically involves the iodination of 2-methylpropiophenoneIndustrial production methods may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(5-Iodo-2-methylphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Iodo-2-methylphenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes .
Mecanismo De Acción
The mechanism of action of 1-(5-Iodo-2-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can lead to the formation of active metabolites. These metabolites may interact with enzymes, receptors, or other biomolecules, thereby exerting their biological effects. The exact molecular targets and pathways involved depend on the specific context of its use .
Comparación Con Compuestos Similares
1-(5-Iodo-2-methylphenyl)propan-2-one can be compared with other similar compounds, such as:
2-Iodo-1-p-tolyl-propan-1-one: This compound also contains an iodo substituent and a propanone backbone but differs in the position of the methyl group.
1-(4-Iodo-2-methylphenyl)propan-2-one: Similar in structure but with the iodo group at a different position on the aromatic ring.
1-(5-Bromo-2-methylphenyl)propan-2-one: Contains a bromine atom instead of iodine, leading to different reactivity and properties.
Propiedades
Fórmula molecular |
C10H11IO |
|---|---|
Peso molecular |
274.10 g/mol |
Nombre IUPAC |
1-(5-iodo-2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11IO/c1-7-3-4-10(11)6-9(7)5-8(2)12/h3-4,6H,5H2,1-2H3 |
Clave InChI |
XTPBFRLPAJRQQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)I)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



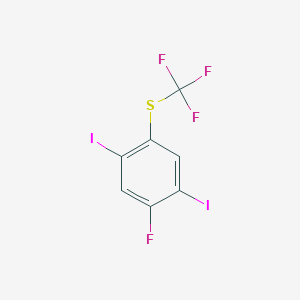

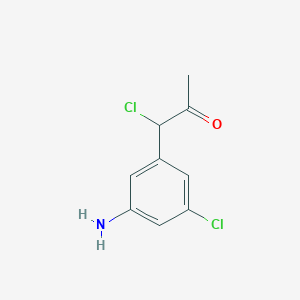
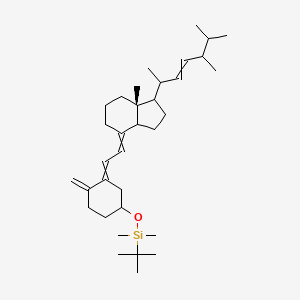
![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)
